molecular formula C14H9BrOS B15229384 2-(4-Bromobenzoyl)benzothialdehyde

2-(4-Bromobenzoyl)benzothialdehyde

Cat. No.: B15229384
M. Wt: 305.19 g/mol
InChI Key: BNFNBUVNRBPJKF-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)benzothialdehyde is an organic compound that belongs to the class of benzothialdehydes It is characterized by the presence of a bromobenzoyl group attached to a benzothialdehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyl)benzothialdehyde typically involves the acylation of benzothialdehyde with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction mixture is usually stirred at low temperatures to control the reaction rate and prevent side reactions. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyl)benzothialdehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothialdehyde derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromobenzoyl)benzothialdehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)benzothialdehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the benzothialdehyde moiety can engage in nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzaldehyde
  • 4-Bromobenzaldehyde
  • Benzothialdehyde

Comparison

2-(4-Bromobenzoyl)benzothialdehyde is unique due to the presence of both a bromobenzoyl group and a benzothialdehyde moiety This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts, such as 2-bromobenzaldehyde or 4-bromobenzaldehyde

Properties

Molecular Formula

C14H9BrOS

Molecular Weight

305.19 g/mol

IUPAC Name

2-(4-bromobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H9BrOS/c15-12-7-5-10(6-8-12)14(16)13-4-2-1-3-11(13)9-17/h1-9H

InChI Key

BNFNBUVNRBPJKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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